Enhanced Lipophilicity vs. 4‑Aminopiperidine Directly Impacts CNS Permeability Potential
The target compound exhibits a computed XLogP3 of –0.9 versus –0.6 for 4‑aminopiperidine, an increase of 0.3 log units attributable to the methoxymethyl substituent [1][2]. This modest lipophilicity gain is statistically significant for CNS drug‑likeness, where optimal XLogP3 ranges between 1 and 3; the target compound thus lies closer to the ideal CNS chemical space than the overly polar 4‑aminopiperidine scaffold [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –0.9 (PubChem CID 21882605) |
| Comparator Or Baseline | 4‑Aminopiperidine: XLogP3 = –0.6 (PubChem CID 424361) |
| Quantified Difference | ΔXLogP3 = –0.3 (more lipophilic by 0.3 units than 4‑aminopiperidine) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); standard conditions |
Why This Matters
A 0.3‑unit increase in XLogP3 correlates with improved passive membrane permeability and a higher likelihood of crossing the blood‑brain barrier, making 4‑(methoxymethyl)piperidin‑4‑amine the preferred building block for CNS‑penetrant library synthesis.
- [1] PubChem. (2025). Compound Summary: 4‑(Methoxymethyl)‑4‑piperidinamine (CID 21882605). Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary: 4‑Piperidinamine (CID 424361). Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
- [3] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. doi:10.1602/neurorx.2.4.541 View Source
